molecular formula C20H33N3O3 B5586500 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide

3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide

Cat. No. B5586500
M. Wt: 363.5 g/mol
InChI Key: VBYYUKVMQBMFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide, also known as LY303511, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as isoxazolecarboxamides and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is responsible for the activation of the pathway.
Biochemical and Physiological Effects:
3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it easy to store and transport. However, one of the limitations of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide is that it is relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide. One potential direction is the further investigation of its anti-cancer properties and its potential use in the treatment of various types of cancer. Another potential direction is the study of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of the PI3K pathway could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide involves the reaction of 3-isobutyl-5-isoxazolecarboxylic acid with 1-(4-morpholinyl)cycloheptylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-(2-methylpropyl)-N-[(1-morpholin-4-ylcycloheptyl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-16(2)13-17-14-18(26-22-17)19(24)21-15-20(7-5-3-4-6-8-20)23-9-11-25-12-10-23/h14,16H,3-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYUKVMQBMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCC2(CCCCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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